6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine
Description
6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a synthetic purine derivative characterized by a 9-methyl-substituted purine core linked to a piperazine ring at position 6. The piperazine moiety is further functionalized with a 1,3-benzothiazol-2-yl group, a bicyclic aromatic system containing sulfur and nitrogen.
The compound’s molecular formula is estimated as C₁₇H₁₈N₇S (molecular weight ≈ 352.07 g/mol), distinguishing it from analogs with bulkier or more polar substituents.
Properties
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7S/c1-22-11-20-14-15(22)18-10-19-16(14)23-6-8-24(9-7-23)17-21-12-4-2-3-5-13(12)25-17/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBKESQNQBFPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a base such as potassium carbonate.
Purine Attachment: The final step involves the coupling of the piperazine-benzothiazole intermediate with a purine derivative, such as 9-methyl-9H-purine, under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield benzothiazole sulfoxides or sulfones, while nucleophilic substitution on the piperazine ring can introduce various alkyl or acyl groups.
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , and it features a purine ring system linked to a piperazine group that is further substituted with a benzothiazole moiety. This configuration enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of benzothiazole-piperazine hybrids exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine have shown promising results in inhibiting the growth of human tumor-derived cell lines, particularly in hematological malignancies such as acute lymphoblastic leukemia (CCRF-SB) with effective concentrations (CC50) reported as low as 2.3 µM .
Neuroprotective Effects
The compound's potential as a multifunctional agent against neurodegenerative diseases like Alzheimer's has been explored extensively. The benzothiazole moiety is known for its ability to inhibit acetylcholinesterase (AChE), which is crucial for managing symptoms of Alzheimer's disease. The hybridization of benzothiazole and piperazine enhances neuroprotective properties through mechanisms such as Aβ disaggregation and neuroprotection .
Anti-HIV Activity
In vitro studies have evaluated the anti-HIV activity of related compounds, although results have been mixed. While some derivatives demonstrated no selective anti-HIV activity, others showed potential for further structural modifications aimed at enhancing efficacy against HIV strains .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzothiazole-Piperazine Linkage : This involves coupling reactions between appropriate benzothiazole derivatives and piperazine.
- Purine Ring Modification : Subsequent steps involve introducing the purine structure through nucleophilic substitution or cyclization methods.
Case Study 1: Anticancer Screening
A recent study synthesized several benzothiazole-piperazine hybrids and tested their antiproliferative activity against a panel of cancer cell lines. Compound 4l showed significant inhibition at concentrations lower than those required for cytotoxicity against normal cells, indicating a selective effect on cancerous cells .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated that these hybrids could reduce neuronal cell death through modulation of oxidative stress pathways, thereby supporting their potential use in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzyme active sites or receptor binding pockets, while the piperazine and purine rings can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine Substituents
The target compound’s piperazine substituent (1,3-benzothiazol-2-yl) is compared below with key analogs from the evidence:
Key Observations:
- Aromatic vs. Aliphatic Groups: The benzothiazole group in the target compound contrasts with aliphatic substituents (e.g., butanoyl in Compound 35). Aromatic groups may enhance receptor binding via π-π interactions but could reduce solubility compared to polar sulfonyl or carboxamide groups .
- Synthetic Accessibility : Compounds with trifluoroacetyl (Compound 30) or bulky groups (e.g., tetrahydro-2H-pyran-4-ylcarbonyl in Compound 37) exhibit lower yields (9–39%), likely due to steric hindrance or reactivity challenges. The benzothiazole group’s synthesis may require specialized coupling conditions.
Physical and Analytical Properties
- Melting Points : Analogs with aromatic or rigid substituents (e.g., Compound 35: 194–195°C) generally exhibit higher melting points than those with flexible aliphatic chains (e.g., Compound 37: 71–72°C). The benzothiazole group’s aromaticity suggests a melting point >150°C.
- HPLC Purity : Most analogs achieve >95% purity (e.g., Compound 48: >99%), indicating robust purification protocols. The target compound’s purity would depend on optimized chromatography.
- Mass Spectrometry : The molecular ion (M+1) for the target compound is predicted near m/z 353, contrasting with higher values for bulkier analogs (e.g., 587.2 for Compound 40).
Pharmacological Implications
While pharmacological data for the target compound are absent, analogs in the evidence are described as cannabidiol (CBD) analogs. Key comparisons:
- Receptor Affinity : Sulfonyl-substituted compounds (e.g., Compound 15) may exhibit altered membrane permeability due to polarity, whereas benzothiazole’s lipophilicity could enhance CNS penetration.
Biological Activity
The compound 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a novel hybrid molecule that combines the structural features of benzothiazole and piperazine with a purine core. This unique structure suggests potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound based on recent studies, focusing on its therapeutic potential against various diseases.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Benzothiazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Piperazine ring : Often associated with central nervous system (CNS) activity and used in various pharmacological applications.
- Purine base : Implicated in numerous biological processes, including nucleic acid metabolism.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiazole-piperazine hybrids exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound were evaluated for their cytotoxicity against human tumor-derived cell lines. Notably, certain analogs showed promising results with low half-maximal inhibitory concentration (CC50), indicating their potential as antitumor agents:
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| 4l | CCRF-SB | 5.1 |
| 9a | WIL-2NS | 7.3 |
| 5 | CCRF-SB | 2.3 |
These findings suggest that modifications to the benzothiazole or piperazine components can enhance the antitumor efficacy of the parent compound .
Anticonvulsant Activity
In addition to antitumor properties, benzothiazole derivatives have been investigated for their anticonvulsant effects. A study evaluating a series of benzothiazole-piperazine compounds found that many exhibited significant activity in models of seizures without showing neurotoxicity or liver toxicity . This highlights the potential of these compounds as therapeutic agents for epilepsy.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, compounds like this compound may also possess neuroprotective properties. Research indicates that benzothiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic transmission in the CNS . This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Antitumor Efficacy : A study reported that certain benzothiazole-piperazine hybrids exhibited significant cytotoxicity against leukemia cells, suggesting that structural modifications could lead to more effective treatments for hematological malignancies .
- Neuropharmacological Assessment : Compounds were evaluated for their ability to prevent neuronal cell death in vitro, demonstrating protective effects against oxidative stress-induced damage .
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-9-methyl-9H-purine?
Answer:
The synthesis of 6-piperazin-1-yl-purine derivatives typically involves nucleophilic substitution or coupling reactions. For example, General Procedure E (as described in ) involves reacting a 6-chloropurine precursor with a functionalized piperazine under reflux in toluene or dichloromethane, using a palladium catalyst (e.g., Pd(Ph₃)₄) and a base (e.g., K₂CO₃). Adapting this method, the benzothiazole-substituted piperazine moiety can be synthesized separately via condensation of 2-mercaptoaniline derivatives with carbonyl compounds . Key steps include:
- Purification: Column chromatography (e.g., EtOAc/hexane gradients) and recrystallization.
- Yield optimization: Adjusting reaction time (e.g., 12–24 hours) and stoichiometric ratios (1:1.5 molar ratio of purine to piperazine).
- Validation: Confirm purity (>95%) via HPLC and structural integrity via ¹H/¹³C NMR and MS .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Standard characterization protocols include:
- Chromatography: HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to verify purity (>99% at retention times ~20–22 minutes) .
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks for the purine core (e.g., δ 8.43 ppm for purine H8), benzothiazole protons (δ 7.16–7.57 ppm), and piperazine carbons (δ 44.0–45.9 ppm) .
- Mass spectrometry (MS): Confirm molecular ion peaks (e.g., m/z 517–553 [M+1] for analogous compounds) .
- Thermal analysis: Melting point determination (e.g., 127–195°C for related derivatives) to assess crystallinity .
Advanced: How can low yields in coupling reactions involving bulky benzothiazole groups be addressed?
Answer:
Low yields (e.g., 19% in ) may arise from steric hindrance or poor solubility. Mitigation strategies include:
- Solvent optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of the benzothiazole-piperazine intermediate.
- Catalyst screening: Test alternative catalysts (e.g., Pd(OAc)₂ with ligand systems) to improve coupling efficiency.
- Microwave-assisted synthesis: Reduce reaction time (e.g., 1–2 hours vs. 12 hours) and improve regioselectivity .
- Intermediate purification: Pre-purify the benzothiazole-piperazine moiety via recrystallization or flash chromatography to minimize side reactions .
Advanced: How should discrepancies between theoretical and observed NMR data be resolved?
Answer:
Contradictions may arise from tautomerism, solvent effects, or impurities. Methodological steps include:
- Tautomer analysis: Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations) for purine tautomeric forms.
- Variable-temperature NMR: Identify dynamic processes (e.g., piperazine ring puckering) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity between benzothiazole and purine moieties .
- Impurity profiling: Use LC-MS to detect byproducts (e.g., dehalogenated or oxidized species) that may distort NMR data .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting cannabinoid receptor affinity?
Answer:
highlight SAR approaches for cannabidiol analogs:
- Core modifications: Compare substituents on the purine (e.g., 8-(2-chlorophenyl) vs. 9-methyl) and piperazine (e.g., acetyl vs. benzothiazole) for receptor binding.
- Pharmacophore mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with benzothiazole sulfur).
- In vitro assays: Measure binding affinity (e.g., competitive displacement with [³H]CP-55,940) and functional activity (e.g., cAMP modulation in HEK-293 cells) .
- Statistical modeling: Apply multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Advanced: How can researchers address stability issues during long-term storage of this compound?
Answer:
Instability may result from hygroscopicity or oxidation. Solutions include:
- Storage conditions: Use amber vials under inert gas (N₂/Ar) at –20°C to prevent light-/moisture-induced degradation.
- Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated oxidation of the benzothiazole ring.
- Periodic reanalysis: Monitor purity via HPLC every 3–6 months and characterize degradation products (e.g., sulfoxide derivatives) via LC-MS .
Advanced: What analytical techniques are recommended for resolving co-eluting impurities in HPLC?
Answer:
For co-elution (e.g., , % purity at 20.71 minutes):
- Gradient optimization: Adjust acetonitrile/water ratios (e.g., 50%→80% over 30 minutes) to enhance separation.
- Tandem detection: Combine UV (254 nm) with MS detection to differentiate isomers or diastereomers.
- Chiral columns: Use cellulose- or amylose-based columns if enantiomeric impurities are suspected .
Advanced: How can computational methods aid in predicting metabolic pathways for this compound?
Answer:
- Software tools: Use GLORY or MetaSite to predict Phase I/II metabolism (e.g., N-demethylation of the purine or oxidation of the benzothiazole ring).
- Docking studies: Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify vulnerable sites .
- Validation: Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
